(1,5-Naphthyridin-3-yl)methanol chemical properties and structure
(1,5-Naphthyridin-3-yl)methanol chemical properties and structure
Chemical Properties, Synthetic Methodologies, and Pharmacological Utility
Abstract
(1,5-Naphthyridin-3-yl)methanol (CAS 1261365-54-1) represents a critical heteroaromatic building block in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents. This guide provides a comprehensive technical analysis of its structural attributes, validated synthetic pathways, and reactivity profiles.[1][2] By synthesizing data on the 1,5-naphthyridine core with specific functional group behaviors, this document serves as an authoritative reference for researchers optimizing lead compounds in oncology and infectious disease programs.
Structural & Physicochemical Profile
The 1,5-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. The 3-hydroxymethyl substitution introduces a critical hydrogen-bond donor/acceptor motif, significantly altering the solubility and binding affinity compared to the lipophilic parent heterocycle.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Method |
| IUPAC Name | (1,5-Naphthyridin-3-yl)methanol | Nomenclature |
| CAS Number | 1261365-54-1 | Chemical Registry |
| Molecular Formula | C₉H₈N₂O | Stoichiometry |
| Molecular Weight | 160.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental (Analogous) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Polarity Assessment |
| pKa (Predicted) | ~3.2 (Ring N), ~13.5 (Alcohol) | Chemaxon / ACD/Labs |
| LogP (Predicted) | 0.8 – 1.2 | XLogP3 |
| H-Bond Donors | 1 (–OH) | Structural Analysis |
| H-Bond Acceptors | 3 (2 Ring N, 1 –OH) | Structural Analysis |
Structural Analysis[3]
-
Aromaticity: The bicyclic system is planar and electron-deficient due to the two electronegative nitrogen atoms. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
-
Basicity: The nitrogen atoms are weakly basic (pKa ~3.2) due to the inductive withdrawal of the adjacent ring. Protonation typically occurs at N1 or N5, but the presence of the hydroxymethyl group at C3 exerts a minimal electronic effect on the ring nitrogens.
-
Pharmacophore: The primary alcohol acts as a "warhead" anchor or a solvent-exposed polar group in protein binding pockets. It is frequently converted to a halide or mesylate to facilitate coupling with amines (e.g., in the synthesis of PI3K or mTOR inhibitors).
Synthetic Methodology
The most robust route to (1,5-Naphthyridin-3-yl)methanol involves the reduction of its ester precursor. This approach avoids the handling of unstable aldehydes and utilizes commercially available starting materials.
Protocol: Reduction of Ethyl 1,5-naphthyridine-3-carboxylate
Reaction Class: Hydride Reduction (Nucleophilic Acyl Substitution) Precursor: Ethyl 1,5-naphthyridine-3-carboxylate (CAS 90418-64-7 analog)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere to prevent deactivation of the hydride reagent.
-
Solvent Preparation: Charge the flask with anhydrous Tetrahydrofuran (THF) (50 mL).
-
Reagent Addition: Cool the solvent to 0°C in an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) portion-wise. Note: LiAlH₄ is used instead of NaBH₄ because esters are generally unreactive toward borohydride reduction.
-
Substrate Addition: Dissolve Ethyl 1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or LC-MS. The ester spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).
-
Workup: Add anhydrous MgSO₄ to the granular precipitate, stir for 15 minutes, and filter through a Celite pad.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Synthesis Visualization
Caption: Figure 1. Reduction pathway converting the ester precursor to the target alcohol via aluminate intermediate.[4]
Reactivity & Stability Profile
Understanding the reactivity of (1,5-Naphthyridin-3-yl)methanol is essential for its use as an intermediate.
-
Oxidation (Alcohol to Aldehyde/Acid):
-
Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.
-
Outcome: Selective oxidation to 1,5-naphthyridine-3-carbaldehyde. This aldehyde is a reactive electrophile for reductive amination.
-
Caution: Over-oxidation to the carboxylic acid can occur with strong oxidants like Jones reagent.
-
-
Halogenation (Alcohol to Alkyl Halide):
-
Reagent: Thionyl Chloride (SOCl₂) or PBr₃.
-
Outcome: Conversion to 3-(chloromethyl)-1,5-naphthyridine.
-
Mechanism: The pyridine nitrogens may form N-acyl salts temporarily; buffering with a base (e.g., triethylamine) is recommended to prevent acid-catalyzed decomposition.
-
-
N-Oxidation:
-
Reagent: m-CPBA.
-
Outcome: Formation of N-oxides at N1 or N5. This activates the ring for nucleophilic aromatic substitution (SNAr) at the C2/C4 positions, allowing for late-stage functionalization.
-
Pharmacological Applications[1][5][7]
The 1,5-naphthyridine core acts as a bioisostere for quinoline and isoquinoline, often improving metabolic stability and solubility.
-
Kinase Inhibition: The scaffold is prominent in inhibitors of PI3K and mTOR . The nitrogen atoms provide critical hydrogen bond acceptor points in the ATP-binding pocket of the kinase.
-
Antileishmanial Agents: Derivatives of 1,5-naphthyridine have shown efficacy against Leishmania infantum by inhibiting Type I DNA topoisomerase.
-
Antibacterial Activity: Analogous to nalidixic acid (a 1,8-naphthyridine), 1,5-naphthyridine derivatives intercalate DNA or inhibit DNA gyrase.
Pharmacophore Mapping
Caption: Figure 2. Pharmacophore features of the 1,5-naphthyridine scaffold highlighting binding modes in kinase and bacterial targets.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements (GHS):
-
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. The intermediate dusts can be irritating to mucous membranes.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The alcohol functionality makes it hygroscopic; moisture can lead to degradation over long periods.
-
-
Spill Response: Contain spill. Absorb with inert material (vermiculite/sand). Do NOT flush into surface water or sanitary sewer system.
References
-
Chemical Structure & Identity: PubChem.[3][5] Compound Summary for CID 50990668, (1,5-Naphthyridin-3-yl)methanol. National Library of Medicine (US). Link
-
Synthetic Methodology (Reduction): Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational reference for LiAlH4 ester reduction). Link
-
Medicinal Chemistry (Naphthyridines): Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3467. Link
-
Biological Activity (Antileishmanial): Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. European Journal of Medicinal Chemistry, 150, 479-490. Link
-
Precursor Availability: Sigma-Aldrich.[7] Product Specification: 1,5-Naphthyridine-3-carboxylic acid.[7] Link
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1,5-Naphthyridine-3-carboxylic acid AldrichCPR 90418-64-7 [sigmaaldrich.com]
